
1,2-DihydroLoteprednolEtabonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro Loteprednol etabonate: is a synthetic corticosteroid designed for ophthalmic use. It is a derivative of prednisolone and is known for its potent anti-inflammatory properties. This compound is primarily used to treat inflammatory conditions of the eye, such as allergic conjunctivitis, uveitis, and post-operative inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dihydro Loteprednol etabonate is synthesized through structural modifications of prednisolone-related compounds.
Industrial Production Methods: The industrial production of 1,2-Dihydro Loteprednol etabonate involves a series of chemical reactions, including esterification and hydrolysis. The process is designed to ensure high purity and yield of the final product. The compound is typically produced in a controlled environment to maintain its stability and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dihydro Loteprednol etabonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,2-Dihydro Loteprednol etabonate .
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro Loteprednol etabonate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and stability of corticosteroids.
Biology: It is used to investigate the cellular and molecular mechanisms of inflammation and immune response.
Medicine: It is used in the development of new ophthalmic formulations for the treatment of inflammatory eye conditions.
Industry: It is used in the production of ophthalmic suspensions and gels for commercial use.
Wirkmechanismus
1,2-Dihydro Loteprednol etabonate exerts its effects by interacting with specific intracellular receptors and subsequently binding to DNA to modify gene expression. This results in the induction of the synthesis of certain anti-inflammatory proteins while inhibiting the synthesis of certain inflammatory mediators. Specifically, it induces phospholipase A2 inhibitory proteins (collectively called lipocortins), which inhibit the release of arachidonic acid, thereby inhibiting the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes .
Vergleich Mit ähnlichen Verbindungen
Prednisolone: A corticosteroid with similar anti-inflammatory properties but higher potential for systemic side effects.
Dexamethasone: Another corticosteroid with potent anti-inflammatory effects but a higher risk of causing elevated intraocular pressure.
Fluorometholone: A corticosteroid used for similar ophthalmic conditions but with a different safety profile
Uniqueness: 1,2-Dihydro Loteprednol etabonate is unique due to its design as a “soft drug,” which means it is active locally at the site of administration and then rapidly metabolized to inactive components. This minimizes the chance for adverse effects, making it a safer option for long-term use in treating inflammatory eye conditions .
Eigenschaften
Molekularformel |
C24H33ClO7 |
|---|---|
Molekulargewicht |
469.0 g/mol |
IUPAC-Name |
chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C24H33ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h11,16-19,27H,4-10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
MRTXSPBAHVGOKO-HROMYWEYSA-N |
Isomerische SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)OCCl |
Kanonische SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


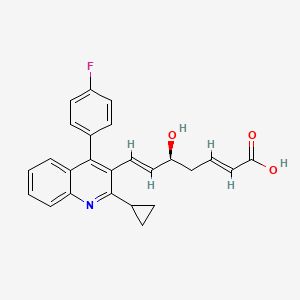
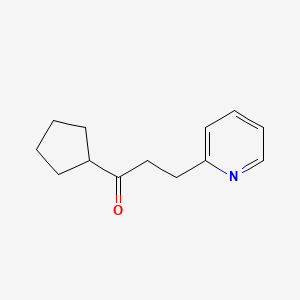
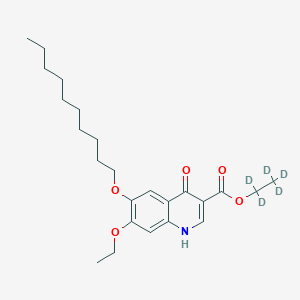
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)

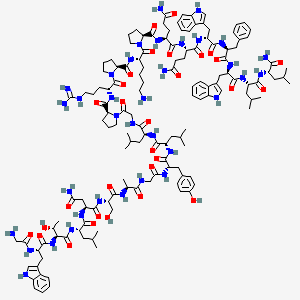
![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
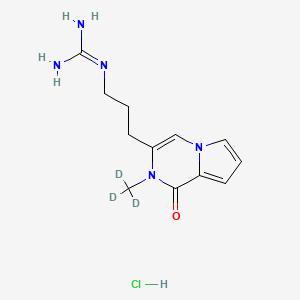
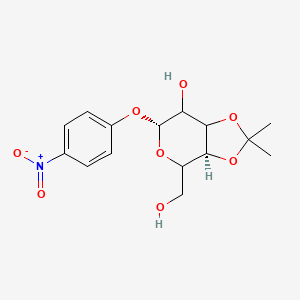
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)
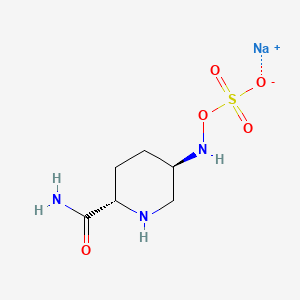

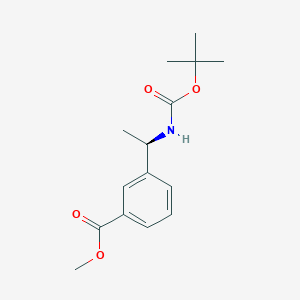
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
